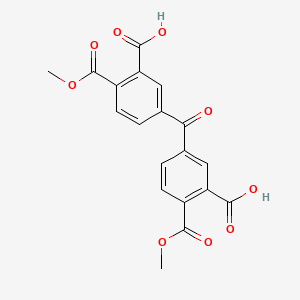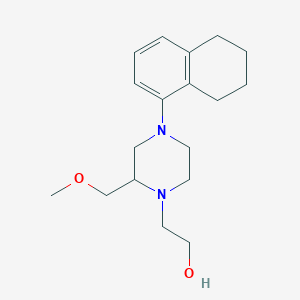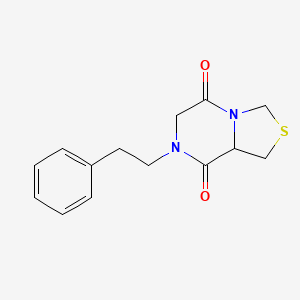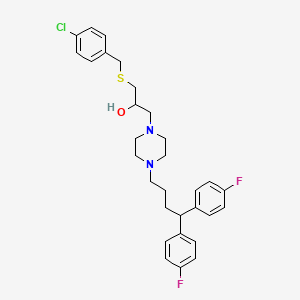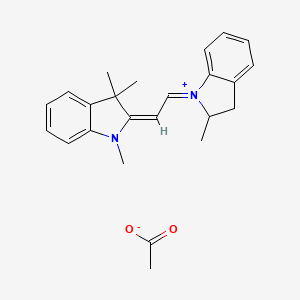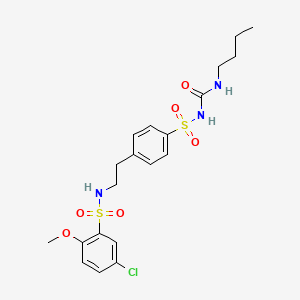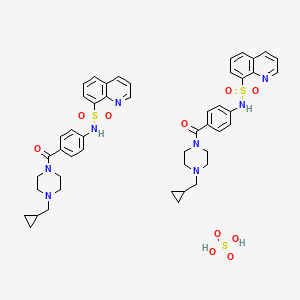
Mitapivat hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitapivat hemisulfate, sold under the brand name Pyrukynd, is a medication used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It is an oral, allosteric activator of pyruvate kinase, an enzyme crucial for the survival of red blood cells . This compound enhances glycolytic pathway activity, improving adenosine triphosphate (ATP) levels and reducing 2,3-diphosphoglycerate (2,3-DPG) levels .
Vorbereitungsmethoden
Mitapivat hemisulfate can be synthesized through various routes. One method involves the reaction of Mitapivat with sulfuric acid to form the hemisulfate salt . The process typically involves dissolving Mitapivat in a suitable solvent like dimethyl sulfoxide, followed by the addition of sulfuric acid under controlled conditions to obtain the hemisulfate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Mitapivat hemisulfate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can alter the functional groups present in the compound, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Mitapivat hemisulfate has several scientific research applications:
Chemistry: It is used to study enzyme activation and the glycolytic pathway.
Biology: Researchers use it to investigate red blood cell metabolism and related disorders.
Medicine: It is primarily used to treat hemolytic anemia in adults with pyruvate kinase deficiency.
Wirkmechanismus
Mitapivat hemisulfate binds to and activates pyruvate kinase, thereby enhancing glycolytic pathway activity . This activation improves ATP levels and reduces 2,3-DPG levels, which are crucial for red blood cell survival . The compound’s mechanism involves allosteric binding to the pyruvate kinase enzyme, improving its stability and activity . This leads to increased ATP production and extended red blood cell lifespan .
Vergleich Mit ähnlichen Verbindungen
Mitapivat hemisulfate is unique due to its specific activation of pyruvate kinase. Similar compounds include:
AG-348: Another pyruvate kinase activator with similar effects.
PKR-in-1: A compound that also targets pyruvate kinase but may have different binding properties and efficacy.
This compound stands out due to its clinical approval and demonstrated efficacy in treating pyruvate kinase deficiency .
Eigenschaften
CAS-Nummer |
2329710-91-8 |
|---|---|
Molekularformel |
C48H54N8O10S3 |
Molekulargewicht |
999.2 g/mol |
IUPAC-Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide;sulfuric acid |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4) |
InChI-Schlüssel |
XNNUNDNGUZFBHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


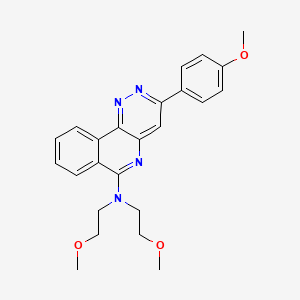

![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)



